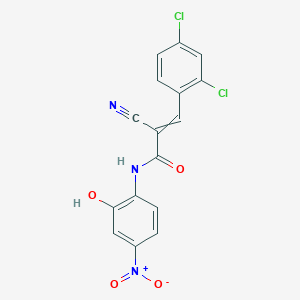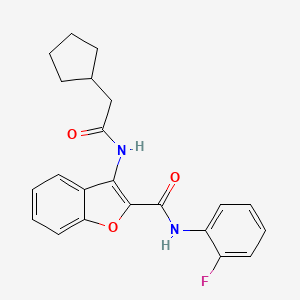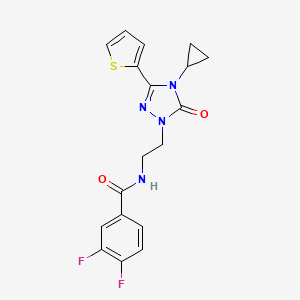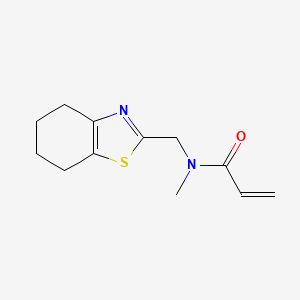![molecular formula C19H20N4O2S B2481226 N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1285682-08-7](/img/structure/B2481226.png)
N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader family of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds often feature in the development of new pharmaceuticals due to their versatile chemical properties and biological efficacy.
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods, including cyclocondensation reactions of hydrazines with 1,3-diketones or their equivalents. Specific methods depend on the substituents on the pyrazole ring and the desired functional groups. For example, Kumara et al. (2018) and another study by the same group in the same year detailed the synthesis of novel pyrazole derivatives, characterizing them through NMR, mass spectra, FT-IR, UV-Visible spectroscopy, and X-ray diffraction studies [K. Kumara et al., 2018].
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including bond lengths, angles, and conformations, is often elucidated using X-ray crystallography. This analysis reveals the spatial arrangement of atoms within the molecule and is essential for understanding the compound's reactivity and interaction with biological targets. Studies such as those by Kumara et al. (2018) provide insights into the three-dimensional structure and confirm the twisted conformation between rings in the molecule, which is crucial for its chemical and biological properties [K. Kumara et al., 2018].
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including those similar to the compound , have been extensively studied. These compounds are synthesized through various chemical reactions, including the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. The structures of these compounds are confirmed using spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Some studies focus on the cytotoxic activity of new pyrazole derivatives. These compounds have been screened for their in vitro cytotoxicity against cancer cell lines, showing potential as anticancer agents. The activity is often assessed using assays such as the SRB assay to determine their effectiveness against various human cancer cell lines (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial Activity
The antibacterial activity of pyrazole derivatives has also been investigated. Novel analogs have been designed and synthesized, with some showing promising antibacterial activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These studies highlight the potential of pyrazole derivatives as antibacterial agents, offering insights into their mechanism of action and effectiveness against microbial infections (Palkar et al., 2017).
Antioxidant Activity
Research on pyrazole-acetamide derivatives has revealed significant antioxidant activity. These compounds have been synthesized and characterized, with their antioxidant properties evaluated using various assays. The findings suggest that these derivatives could serve as potent antioxidants, contributing to the development of new therapeutic agents (Chkirate et al., 2019).
特性
IUPAC Name |
N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-25-15-8-6-14(7-9-15)13(3)20-23-19(24)17-11-16(21-22-17)18-10-5-12(2)26-18/h5-11H,4H2,1-3H3,(H,21,22)(H,23,24)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPRZIEDKSDBW-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N\NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)



![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)
![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)
![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)